molecular formula C11H18ClNO B141097 (-)-(R)-Mexiletine Hydrochloride CAS No. 81771-86-0

(-)-(R)-Mexiletine Hydrochloride

Cat. No.: B141097
CAS No.: 81771-86-0
M. Wt: 215.72 g/mol
InChI Key: NFEIBWMZVIVJLQ-HNCPQSOCSA-N
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Description

(-)-(R)-Mexiletine Hydrochloride, also known as Mexiletine HCl, is an antiarrhythmic drug used to treat ventricular arrhythmias, such as ventricular tachycardia and ventricular fibrillation. It is a derivative of lidocaine, which is a local anesthetic. Mexiletine HCl is a racemic mixture of the two enantiomers, (-)-(R)-Mexiletine and (+)-(S)-Mexiletine. Mexiletine HCl is available in oral and parenteral form and is used for the treatment of symptomatic ventricular arrhythmias.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy in Arrhythmias

Mexiletine Hydrochloride is recognized for its antiarrhythmic properties, sharing similar electrophysiological characteristics with lignocaine (lidocaine) but differing in pharmacokinetic profiles which make it effective for oral administration. The drug's action mechanism involves modulation of the sodium channels, which is crucial for its efficacy in controlling ventricular arrhythmias. Unlike lignocaine, Mexiletine's oral bioavailability allows for sustained therapeutic plasma levels, making it suitable for chronic management of serious ventricular arrhythmias in ischemic heart disease patients. Studies have highlighted its effectiveness in intravenous and oral forms for managing ventricular arrhythmias, particularly post-acute myocardial infarction, with relatively well-tolerated side effects during chronic therapy (C. Chew, J. Collett, B. Singh, 1979).

Hemodynamic Effects

Mexiletine's hemodynamic impact has been scrutinized, with findings supporting its benign nature on arterial pressure, myocardial contractility, and overall cardiac function, even in therapeutic ranges. This aligns with its utility in patients suffering from ventricular arrhythmias or maintaining sinus rhythm, including those with acute myocardial infarction or impaired cardiac function, without adverse hemodynamic consequences. These aspects underscore Mexiletine's favorable profile for arrhythmia treatment in a clinical setting (R. Shanks, 1984).

Neuromuscular Channelopathies

Beyond arrhythmias, Mexiletine has found application in treating neuromuscular disorders, specifically nondystrophic myotonias. It works by modulating sodium channels in skeletal muscles, reducing myotonia—an abnormal muscle stiffness. Recent advances in clinical trials have established Mexiletine as an effective treatment option for this condition, marking significant progress in the management of skeletal muscle channelopathies and contributing to the broader understanding of these disorders. This represents a pivotal step towards evidence-based treatment for such conditions, highlighting Mexiletine's versatility as a therapeutic agent (K. Suetterlin, R. Männikkö, M. Hanna, 2014).

Safety and Hazards

(-)-®-Mexiletine Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation . Immediate medical attention is required in case of exposure .

Future Directions

The future directions of (-)-®-Mexiletine Hydrochloride research could involve further exploration of its mechanism of action, potential therapeutic applications, and development of more efficient synthesis methods. Additionally, the design of new drug delivery systems could improve the bioavailability and therapeutic efficacy of (-)-®-Mexiletine Hydrochloride .

Properties

IUPAC Name

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEIBWMZVIVJLQ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720413
Record name (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81771-86-0
Record name 2-Propanamine, 1-(2,6-dimethylphenoxy)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81771-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexiletine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEXILETINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALS5ZYR2GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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